Propyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Propyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a brominated methoxyphenyl group, a methyl group, and a propyl ester group attached to a tetrahydropyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol using acetic anhydride, followed by bromination with bromine in the presence of iron powder as a catalyst. The resulting 5-bromo-2-methoxyphenol is then subjected to further reactions to introduce the pyrimidine ring and the propyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The brominated methoxyphenyl group can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield various oxidation states and derivatives.
Common Reagents and Conditions
Bromination: Bromine and iron powder are commonly used for the bromination step.
Acetylation: Acetic anhydride is used for the acetylation of phenolic hydroxyl groups.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Propyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Propyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The brominated methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The pyrimidine ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but lacks the propyl ester group.
4-(5-Bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine: Similar structure but lacks both the propyl ester group and the carboxylate group.
Properties
Molecular Formula |
C16H19BrN2O4 |
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Molecular Weight |
383.24 g/mol |
IUPAC Name |
propyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H19BrN2O4/c1-4-7-23-15(20)13-9(2)18-16(21)19-14(13)11-8-10(17)5-6-12(11)22-3/h5-6,8,14H,4,7H2,1-3H3,(H2,18,19,21) |
InChI Key |
CEFWLXIRYDBMOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)Br)OC)C |
Origin of Product |
United States |
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